3-Bromo-4-cyclopropoxy-2-methoxypyridine
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Overview
Description
3-Bromo-4-cyclopropoxy-2-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 3rd position, a cyclopropoxy group at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-2-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methoxypyridine derivative, followed by the introduction of the cyclopropoxy group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-cyclopropoxy-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key signaling proteins and enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2-methoxypyridine: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
Uniqueness
3-Bromo-4-cyclopropoxy-2-methoxypyridine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO2/c1-12-9-8(10)7(4-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
IMHOURFOYAOTTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
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